6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone
CAS No.:
Cat. No.: VC16590680
Molecular Formula: C20H33N5O2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33N5O2 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26) |
| Standard InChI Key | IOHVCOPUMJERAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a 2(1H)-quinolinone backbone (a bicyclic system with a ketone group at position 2) linked via a butoxy chain to a 1-cyclohexyltetrazole moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is substituted at position 1 with a cyclohexyl group . The IUPAC name, 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, reflects this arrangement .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₂₅N₅O₂ | |
| Molecular weight | 367.44 g/mol | |
| SMILES notation | C1CCC(CC1)C2=NN=NN2CCCC... | |
| InChIKey | PIPMHPLIKCMLCF-UHFFFAOYSA-N |
The stereoelectronic properties of the tetrazole ring contribute to its metabolic stability and binding affinity for enzymatic targets like PDE3 .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 6-hydroxy-2(1H)-3,4-dihydroquinolinone and 5-(4-chlorobutyl)-1-cyclohexyltetrazole under alkaline conditions . This reaction proceeds through an SN2 mechanism, with the hydroxyl group of the quinolinone attacking the chlorobutyl intermediate.
Table 2: Reaction Conditions and Yield
| Parameter | Detail | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 80–90°C | |
| Catalyst | Potassium carbonate | |
| Yield | ~75% (optimized) |
Industrial-Scale Production
Patent US20030045549A1 discloses methods for producing polymorphic forms of the compound, emphasizing controlled crystallization from ethanol-water mixtures to obtain Form I (thermodynamically stable) and Form II (metastable) . These forms differ in dissolution rates, impacting bioavailability .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 179–180°C and moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) . Its logP value of 3.1 suggests moderate lipophilicity, facilitating membrane permeability.
Table 3: Physicochemical Data
Polymorphism and Crystalline Forms
Polymorphic Characterization
Two polymorphs have been identified:
-
Form I: Monoclinic crystals with a density of 1.28 g/cm³, stable under ambient conditions .
-
Form II: Orthorhombic crystals with enhanced solubility but lower thermal stability (decomposition at 165°C) .
Differential scanning calorimetry (DSC) endotherms at 178°C (Form I) and 172°C (Form II) confirm distinct lattice energies .
Pharmacological Activity and Mechanism
PDE3 Inhibition and Cardioprotection
As a cilostazol metabolite, the compound inhibits PDE3, elevating intracellular cAMP levels and activating protein kinase A (PKA) . PKA potentiates mitochondrial Ca²⁺-activated K⁺ (mitoKCa) channels, reducing ischemia-reperfusion injury in cardiomyocytes .
Table 4: In Vitro Cardioprotective Effects
| Parameter | Result | Source |
|---|---|---|
| EC₅₀ (mitoKCa activation) | 10 μM | |
| Infarct size reduction | 67.2% → 33.6% (rabbit model) |
Structure-Activity Relationships
The tetrazole ring’s electron-deficient nature enhances PDE3 binding, while the cyclohexyl group improves metabolic stability by shielding against cytochrome P450 oxidation .
Pharmacokinetics and Metabolism
Metabolic Pathways
Hepatic cytochrome P450 3A4 mediates oxidation of the quinolinone ring, yielding hydroxylated derivatives . Renal excretion accounts for 40% of clearance, with a plasma half-life of 8–12 hours .
| Parameter | Value | Source |
|---|---|---|
| GHS classification | H361d (suspected reproductive toxicity) | |
| Recommended PPE | Gloves, lab coat, eye protection |
Regulatory Status and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume